1-(Tert-butoxy)-2-chloro-4-nitrobenzene
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Overview
Description
2-Chloro-1-(1,1-dimethylethoxy)-4-nitrobenzene is an organic compound with a complex structure that includes a chloro group, a nitro group, and a tert-butoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(1,1-dimethylethoxy)-4-nitrobenzene typically involves the nitration of 2-Chloro-1-(1,1-dimethylethoxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(1,1-dimethylethoxy)-4-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, though this is less typical for this compound.
Major Products
Substitution: Products depend on the nucleophile used; for example, replacing the chloro group with a methoxy group would yield 2-Methoxy-1-(1,1-dimethylethoxy)-4-nitrobenzene.
Reduction: Reduction of the nitro group yields 2-Chloro-1-(1,1-dimethylethoxy)-4-aminobenzene.
Scientific Research Applications
2-Chloro-1-(1,1-dimethylethoxy)-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition due to its structural features.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(1,1-dimethylethoxy)-4-nitrobenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the chloro and tert-butoxy groups can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(1,1-dimethylethoxy)-4-(1-methylethyl)benzene
- 2-Chloro-1-(cyclopropylmethoxy)-4-(1,1-dimethylethoxy)benzene
- Benzene, 1-(2-chloro-1,1-dimethylethoxy)-4-methoxy-
Uniqueness
2-Chloro-1-(1,1-dimethylethoxy)-4-nitrobenzene is unique due to the presence of both a nitro group and a tert-butoxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies.
Properties
Molecular Formula |
C10H12ClNO3 |
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Molecular Weight |
229.66 g/mol |
IUPAC Name |
2-chloro-1-[(2-methylpropan-2-yl)oxy]-4-nitrobenzene |
InChI |
InChI=1S/C10H12ClNO3/c1-10(2,3)15-9-5-4-7(12(13)14)6-8(9)11/h4-6H,1-3H3 |
InChI Key |
CSIAHJGCOXQCNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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